Carbamothioic acid
Overview
Description
Thiocarbamates are a family of organosulfur compounds characterized by the presence of a sulfur atom replacing the oxygen atom in the carbamate group. They are sulfur analogues of carbamates and exist in two isomeric forms: O-thiocarbamates (ROC(=S)NR2) and S-thiocarbamates (RSC(=O)NR2) . These compounds are widely used in various applications, including agriculture as herbicides and fungicides, and in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocarbamates can be synthesized through several methods:
Riemschneider Thiocarbamate Synthesis: This method involves the reaction of thiocyanates with water or alcohols. For example:
Reaction with Thiocarbamoyl Chlorides: Alcohols react with thiocarbamoyl chlorides such as dimethylthiocarbamoyl chloride to form thiocarbamates.
One-Pot Synthesis: This method involves the direct conversion of N-formamides into thiocarbamates using p-toluene sulfonyl chloride and a sulfoxide component.
Industrial Production Methods: Industrial production of thiocarbamates often involves the use of phosgene or its derivatives, followed by the addition of an amine and a thiol . due to the hazardous nature of phosgene, alternative methods using isocyanates and thiols are also employed .
Chemical Reactions Analysis
Thiocarbamates undergo various chemical reactions, including:
Oxidation: Thiocarbamates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiocarbamates can yield thiols and amines.
Substitution: Thiocarbamates can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Thiocarbamates have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their role in enzyme inhibition and as potential antifungal and antibacterial agents.
Medicine: Investigated for their potential use as anticancer agents and in the treatment of fungal infections.
Industry: Employed as herbicides and fungicides in agriculture.
Mechanism of Action
Thiocarbamates are similar to carbamates and dithiocarbamates:
Carbamates: Contain an oxygen atom instead of sulfur. They are widely used as insecticides and have a different mechanism of action.
Uniqueness of Thiocarbamates:
Comparison with Similar Compounds
- Carbamates
- Dithiocarbamates
- Thioureas
Biological Activity
Carbamothioic acid, also known as thiocarbamic acid, is a compound characterized by the presence of a thiocarbonyl group. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a carbon atom double-bonded to sulfur and single-bonded to an amine group. Its structure can be represented as follows:
This unique structure contributes to its reactivity and biological functions.
Antimicrobial Activity
This compound derivatives have shown significant antimicrobial properties. Research indicates that various substituted carbamothioic acids exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted that certain this compound derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound Derivative 1 | Antibacterial | E. coli, S. aureus | 32 µg/mL |
This compound Derivative 2 | Antifungal | Candida albicans | 16 µg/mL |
This compound Derivative 3 | Antiprotozoal | Leishmania spp. | 4 µg/mL |
Antitumor Activity
This compound has been investigated for its potential antitumor properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The compounds were found to significantly decrease cell viability in cultures of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 2: Antitumor Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound Derivative A | MDA-MB-231 | 75.4 | Induction of apoptosis via caspase activation |
This compound Derivative B | HepG2 | 81.38 | Inhibition of proliferation |
This compound Derivative C | A-549 | 62.5 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.
Table 3: Anti-inflammatory Effects of this compound
Study Reference | Cell Type | Inflammatory Stimulus | Effect Observed |
---|---|---|---|
Study A | Human PBMC | LPS | Decrease in TNF-α production |
Study B | Mouse Splenocytes | Phytohemagglutinin A | Reduced cell proliferation |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of a series of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
Case Study 2: Cancer Treatment Potential
In vitro studies on breast cancer cells treated with this compound derivatives revealed significant reductions in cell viability and induced apoptosis. The research suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
Properties
IUPAC Name |
carbamothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMUORYQLCPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873668 | |
Record name | Thiocarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19045-66-0 | |
Record name | Carbamothioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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